molecular formula C20H18N2O B256719 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine

2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine

Cat. No. B256719
M. Wt: 302.4 g/mol
InChI Key: BADHKYRWFPEZEU-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound is known for its unique structure and mechanism of action, which makes it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. The compound has been shown to inhibit the activity of the enzyme lactate dehydrogenase, which is essential for the growth and survival of cancer cells.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the suppression of inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine in lab experiments is its high potency and specificity. The compound has been shown to have a significant inhibitory effect on cancer cells, making it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which can limit its applicability in certain experimental settings.

Future Directions

There are several future directions for the study of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine, including the development of more potent and selective analogs of the compound, the investigation of its potential use in combination therapy with other anticancer agents, and the exploration of its potential use in other disease areas, such as inflammation and fungal infections.
In conclusion, 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine is a promising chemical compound that has significant potential for therapeutic applications. Its unique structure and mechanism of action make it a valuable tool for scientific research, and its future directions hold great promise for the development of new and effective drugs.

Synthesis Methods

The synthesis of 2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine involves several steps, including the reaction of 2-methoxybenzaldehyde with malononitrile to form 2-(2-methoxyphenyl)acetonitrile. This intermediate is then reacted with ethyl cyanoacetate to form the final product.

Scientific Research Applications

The compound has been extensively studied for its potential therapeutic applications, including its use as an anticancer agent, anti-inflammatory agent, and antifungal agent. Studies have shown that the compound has a significant inhibitory effect on the growth of cancer cells, making it a promising candidate for the development of anticancer drugs.

properties

Product Name

2-[2-(2-methoxyphenyl)vinyl]-2,3-dihydro-1H-perimidine

Molecular Formula

C20H18N2O

Molecular Weight

302.4 g/mol

IUPAC Name

2-[(E)-2-(2-methoxyphenyl)ethenyl]-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C20H18N2O/c1-23-18-11-3-2-6-14(18)12-13-19-21-16-9-4-7-15-8-5-10-17(22-19)20(15)16/h2-13,19,21-22H,1H3/b13-12+

InChI Key

BADHKYRWFPEZEU-OUKQBFOZSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=C/C2NC3=CC=CC4=C3C(=CC=C4)N2

SMILES

COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2

Canonical SMILES

COC1=CC=CC=C1C=CC2NC3=CC=CC4=C3C(=CC=C4)N2

Origin of Product

United States

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